4-Aminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid 4-Aminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20005263
InChI: InChI=1S/C11H17NO3/c1-6(2)4-9-8(5-12)10(11(13)14)7(3)15-9/h6H,4-5,12H2,1-3H3,(H,13,14)
SMILES:
Molecular Formula: C11H17NO3
Molecular Weight: 211.26 g/mol

4-Aminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid

CAS No.:

Cat. No.: VC20005263

Molecular Formula: C11H17NO3

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

4-Aminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid -

Specification

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
IUPAC Name 4-(aminomethyl)-2-methyl-5-(2-methylpropyl)furan-3-carboxylic acid
Standard InChI InChI=1S/C11H17NO3/c1-6(2)4-9-8(5-12)10(11(13)14)7(3)15-9/h6H,4-5,12H2,1-3H3,(H,13,14)
Standard InChI Key UDHBELQCCIULDQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(O1)CC(C)C)CN)C(=O)O

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, 4-(aminomethyl)-2-methyl-5-(2-methylpropyl)furan-3-carboxylic acid, reflects its furan ring substitution pattern . The core structure consists of a five-membered furan ring with the following substituents:

  • Aminomethyl group (-CH2_2NH2_2) at position 4

  • Methyl group (-CH3_3) at position 2

  • Isobutyl group (-CH2_2CH(CH3_3)2_2) at position 5

  • Carboxylic acid (-COOH) at position 3

The SMILES notation CC1=C(C(=C(O1)CC(C)C)CN)C(=O)O provides a simplified representation of this arrangement, highlighting the spatial relationships between functional groups.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC11H17NO3\text{C}_{11}\text{H}_{17}\text{NO}_{3}
Molecular Weight211.26 g/mol
XLogP3-AA-0.9
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Topological Polar Surface Area76.5 Ų

Hydrochloride Salt Form

The hydrochloride derivative (CAS 944467-91-8) is a common salt form with enhanced solubility profiles. Key properties include:

  • Molecular Formula: C11H18ClNO3\text{C}_{11}\text{H}_{18}\text{ClNO}_{3}

  • Molecular Weight: 247.72 g/mol

  • Hazard Classification: Irritant (Xi)

Physicochemical Properties

Solubility and Partitioning

The parent compound’s calculated XLogP3-AA value of -0.9 suggests moderate hydrophilicity, likely due to the carboxylic acid and aminomethyl groups. The hydrochloride salt’s LogP of 3.45 indicates improved lipid solubility, a critical factor in drug design for membrane permeability.

Synthetic Considerations

Publicly disclosed synthesis routes remain limited, but analogous furan carboxylic acids are typically synthesized through:

  • Cyclization Reactions: Utilizing diketones or keto-esters with ammonia derivatives to form the furan ring.

  • Substitution Reactions: Introducing aminomethyl and isobutyl groups via nucleophilic aromatic substitution or metal-catalyzed coupling .

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